Cas no 439096-16-9 (4-[1-(Benzenesulfonyl)ethyl]-5-ethyl-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-imidazol-2-one)

4-[1-(Benzenesulfonyl)ethyl]-5-ethyl-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-imidazol-2-one structure
439096-16-9 structure
Product Name:4-[1-(Benzenesulfonyl)ethyl]-5-ethyl-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-imidazol-2-one
Numero CAS:439096-16-9
MF:C21H21F3N2O3S
MW:438.46325469017
CID:5713837
PubChem ID:2765987
Update Time:2023-10-15

4-[1-(Benzenesulfonyl)ethyl]-5-ethyl-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-imidazol-2-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-[1-(benzenesulfonyl)ethyl]-4-ethyl-3-[[3-(trifluoromethyl)phenyl]methyl]-1H-imidazol-2-one
    • 10R-0246
    • 4-[1-(benzenesulfonyl)ethyl]-5-ethyl-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-imidazol-2-one
    • 439096-16-9
    • 5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-imidazol-2-one
    • AKOS005076305
    • 2H-Imidazol-2-one, 5-ethyl-1,3-dihydro-4-[1-(phenylsulfonyl)ethyl]-1-[[3-(trifluoromethyl)phenyl]methyl]-
    • 4-[1-(Benzenesulfonyl)ethyl]-5-ethyl-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-imidazol-2-one
    • Inchi: 1S/C21H21F3N2O3S/c1-3-18-19(14(2)30(28,29)17-10-5-4-6-11-17)25-20(27)26(18)13-15-8-7-9-16(12-15)21(22,23)24/h4-12,14H,3,13H2,1-2H3,(H,25,27)
    • Chiave InChI: NJVAQBJGDGBGTR-UHFFFAOYSA-N
    • Sorrisi: S(C1C=CC=CC=1)(C(C)C1=C(CC)N(C(N1)=O)CC1C=CC=C(C(F)(F)F)C=1)(=O)=O

Proprietà calcolate

  • Massa esatta: 438.12249820g/mol
  • Massa monoisotopica: 438.12249820g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 6
  • Complessità: 767
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.7
  • Superficie polare topologica: 74.9Ų

Proprietà sperimentali

  • Densità: 1.317±0.06 g/cm3(Predicted)
  • pka: 11.04±0.70(Predicted)
Fornitori consigliati
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd